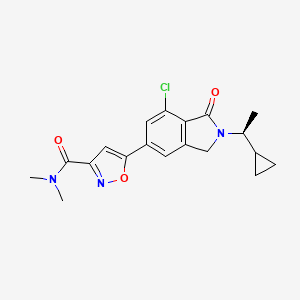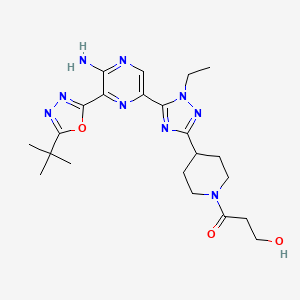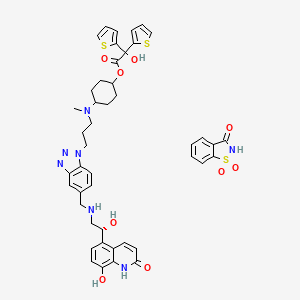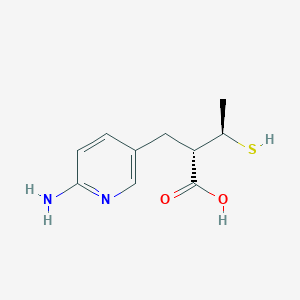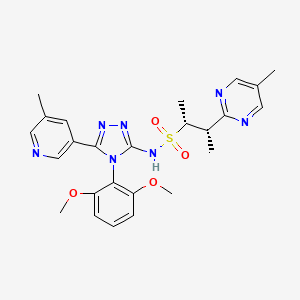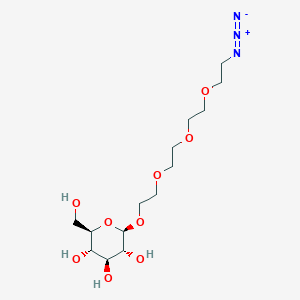
Azido-PEG4-beta-D-glucose
Vue d'ensemble
Description
Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . It is a PEG derivative containing one azide group and one D-glucose group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction .
Synthesis Analysis
Azido-PEG4-beta-D-glucose is a reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG4-beta-D-glucose is C14H27N3O9 . Its molecular weight is 381.38 .Chemical Reactions Analysis
Azido-PEG4-beta-D-glucose can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG4-beta-D-glucose is 381.38 . The molecular formula is C14H27N3O9 .Applications De Recherche Scientifique
Enzyme Catalysis and Biochemical Applications
Azido-PEG4-beta-D-glucose finds its application in various biochemical and enzymatic processes. For example, the enzyme glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid, has wide applications in chemical, pharmaceutical, food, and beverage industries, as well as in clinical chemistry and biotechnology. The novel applications of glucose oxidase in biosensors have heightened its demand in recent years (Bankar et al., 2009). Moreover, the gram-scale production of 1-azido-β-d-glucose via enzyme catalysis for the synthesis of 1,2,3-triazole-glucosides has been demonstrated, indicating its potential in preparative synthesis and chemical modifications (Gorantla et al., 2019).
Biomedical and Biosensor Applications
Azido-PEG4-beta-D-glucose also plays a significant role in biomedical applications and biosensor development. For instance, a streptavidin-hydrogel, prepared using azido-modified branched poly(ethylene glycol), has been used for enzyme immobilization on electrodes. This development has implications for glucose sensing and bioelectronic applications (Matsumoto et al., 2018). Additionally, metabolic labeling of glycans with azido sugars, followed by glycan-profiling and visualization via Staudinger ligation, has provided new insights into glycoprotein analysis, essential for understanding various biological processes and diseases (Laughlin & Bertozzi, 2007).
Drug Development and Diagnostic Research
In drug development and diagnostic research, azido sugars, including azido-PEG4-beta-D-glucose, have been utilized to probe biological systems. For instance, they have been used to study carbohydrate-binding proteins and the activity of glycosidases, providing valuable insights into enzyme-substrate interactions and potential drug targets (Liu et al., 2022).
Biomaterials and Biocompatibility Studies
Furthermore, the interaction of azido-PEG4-beta-D-glucose with biomaterials, such as chitosan films modified with poly(ethylene glycol), has been explored to enhance their biocompatibility. These studies are crucial for developing advanced materials for biomedical applications, such as tissue engineering and drug delivery systems (Zhang et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-beta-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

